molecular formula C6H5ClN4 B1598187 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 58826-40-7

6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1598187
CAS No.: 58826-40-7
M. Wt: 168.58 g/mol
InChI Key: BIJIVKKVAJMSBJ-UHFFFAOYSA-N
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Description

6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridazine with suitable acylating agents such as formic acid, acetic anhydride, or benzoyl chloride . Another approach includes the oxidative cycloaddition of 3-aminopyridazine derivatives using bimetallic copper and zinc catalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolopyridazines, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted drug design and other specialized applications .

Biological Activity

6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound belonging to the triazolopyridazine class, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C6_6H5_5ClN4_4
  • CAS Number : 58826-40-7
  • IUPAC Name : this compound

The compound features a triazole ring fused with a pyridazine ring, which contributes to its unique biological properties. Its structure allows for various interactions with biological targets, making it an attractive candidate for pharmacological research.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antitumor Activity : The compound has shown potential as an inhibitor of c-Met kinase, a target in cancer therapy. In vitro studies demonstrated cytotoxic effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50_{50} values ranging from 1.06 to 2.73 μM .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, although further investigation is needed to elucidate the mechanisms involved.
  • Antiparasitic Activity : Recent studies have indicated that derivatives of triazolopyridazines may effectively eliminate Cryptosporidium parasites in vitro, showcasing their potential in treating parasitic infections .

The mechanism of action for this compound involves its interaction with specific molecular targets. As a c-Met kinase inhibitor, it binds to the enzyme's active site and inhibits its activity. This interference can disrupt cellular processes such as Wnt signaling pathways critical in tumor growth and progression .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with 6-chloro-3-methylpyridazine and hydrazine hydrate.
  • Cyclization : The reaction proceeds through cyclization using formic acid or other suitable cyclizing agents.
  • Conditions : The reaction is generally conducted under reflux conditions to facilitate the formation of the triazolo-pyridazine structure.

Optimizing reaction parameters such as temperature and solvent choice is crucial for maximizing yield and minimizing by-products. Continuous flow reactors may also be employed in industrial settings to enhance efficiency.

Table 1: In Vitro Cytotoxicity and c-Met Kinase Inhibitory Activities

CompoundCell Line A549 IC50_{50} (μM)Cell Line MCF-7 IC50_{50} (μM)Cell Line HeLa IC50_{50} (μM)c-Met Kinase IC50_{50} (μM)
12e 1.06 ± 0.161.23 ± 0.182.73 ± 0.330.090
Foretinib 0.019---

The data above illustrates the promising cytotoxicity of compound 12e , which was found to be comparable to Foretinib in inhibiting c-Met kinase activity .

Properties

IUPAC Name

6-chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-4-2-5(7)10-11-3-8-9-6(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJIVKKVAJMSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN2C1=NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398799
Record name 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58826-40-7
Record name 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 37.6 g of 6-chloro-3-hydrazino-4-methylpyridazine and 50 ml of formic acid was heated, with stirring, on a boiling water bath for 30 minutes. The mixture was cooled and excess acid was removed by distillation under reduced pressure. The residual damp solid was dissolved in 300 ml of methylene chloride and washed with aqueous saturated sodium bicarbonate solution. The organic solution was then dried over anhydrous sodium sulfate and filtered through Celite and the solvent was evaporated to leave a residual tan solid. This was recrystallized from ethyl acetate to give 6-chloro-8-methyl-1,2,4-triazolo[4,3-b]pyridazine melting at about 134-136° C.
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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